Enhanced Binding Affinity for Isoleucine--tRNA Ligase (IleRS) Compared to Diastereomers
The (2S,3S)-stereoisomer of 2-amino-3-methylhexanoic acid demonstrates a 33.4-fold higher binding affinity for isoleucine--tRNA ligase (IleRS) from Escherichia coli compared to its (3R)-diastereomer. This differential affinity is a direct result of the specific stereochemical configuration at both chiral centers [1][2].
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | Ki = 50,000 nM (5.00E+4 nM) |
| Comparator Or Baseline | (3R)-2-amino-3-methylhexanoic acid: Ki = 1,670,000 nM (1.67E+6 nM) |
| Quantified Difference | 33.4-fold lower Ki for the (2S,3S)-isomer, indicating significantly higher affinity |
| Conditions | Isoleucine--tRNA ligase (IleRS) from E. coli; pH 7.5; 20°C; analytical ultracentrifugation [1][2] |
Why This Matters
For research targeting bacterial aminoacyl-tRNA synthetases as potential antibiotic targets, this 33.4-fold difference in binding affinity is critical; using a less active stereoisomer would yield invalid or misleading results, making the procurement of the specific (2S,3S)-isomer essential for assay integrity.
- [1] BindingDB. (2007). BDBM18150 (2S,3S)-2-amino-3-methylhexanoic acid::L-2-Amino-3S-methyl hexanoic acid. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18150 View Source
- [2] BindingDB. (2007). BDBM18151 (3R)-2-amino-3-methylhexanoic acid::DL-2-Amino-3R-methyl hexanoic acid. https://w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=18151 View Source
